Superior in vitro Cytotoxicity vs. Seco-DUBA Payload in HER2+ Ovarian Cancer Cells
When evaluated in the same HER2-positive ovarian cancer cell line SK-OV-3, Anticancer agent 81 demonstrates a 2.5-fold improvement in potency compared to the duocarmycin-class payload Seco-DUBA. Anticancer agent 81 achieved an IC50 of 0.17 ± 0.07 nM after 72 hours , whereas Seco-DUBA showed an IC50 of 0.43 nM after 144 hours [1]. This cross-study comparison highlights the superior potency of Anticancer agent 81 despite a shorter incubation time.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.17 ± 0.07 nM (72 h) |
| Comparator Or Baseline | Seco-DUBA: 0.43 nM (144 h) |
| Quantified Difference | 2.5-fold lower IC50 (more potent) |
| Conditions | HER2+ SK-OV-3 human ovarian cancer cells |
Why This Matters
For ADC development, a more potent payload like Anticancer agent 81 may enable lower, less toxic doses while maintaining efficacy against HER2+ ovarian tumors.
- [1] Seco-DUBA. (n.d.). In PeptideDB. Retrieved April 22, 2026, from https://www.peptidedb.com/database/Seco-DUBA.html View Source
